[(3-Bromo-4-methoxyphenyl)methyl][(2,3-dimethoxyphenyl)methyl]amine
Overview
Description
[(3-Bromo-4-methoxyphenyl)methyl][(2,3-dimethoxyphenyl)methyl]amine is an organic compound that belongs to the class of phenethylamines This compound is characterized by the presence of bromine and methoxy groups attached to a phenyl ring, making it a derivative of phenethylamine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3-Bromo-4-methoxyphenyl)methyl][(2,3-dimethoxyphenyl)methyl]amine typically involves multi-step organic reactions. One common synthetic route includes:
Nitration: Introduction of a nitro group to the aromatic ring.
Reduction: Conversion of the nitro group to an amine group.
Bromination: Introduction of a bromine atom to the aromatic ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. Specific conditions such as temperature, pressure, and the use of catalysts are optimized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
[(3-Bromo-4-methoxyphenyl)methyl][(2,3-dimethoxyphenyl)methyl]amine undergoes various types of chemical reactions, including:
Oxidation: Conversion of the amine group to a nitro group or other oxidized forms.
Reduction: Reduction of the nitro group back to an amine.
Substitution: Replacement of the bromine atom with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as sodium methoxide or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions may produce various substituted phenethylamines.
Scientific Research Applications
[(3-Bromo-4-methoxyphenyl)methyl][(2,3-dimethoxyphenyl)methyl]amine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Studied for its potential interactions with biological systems and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of [(3-Bromo-4-methoxyphenyl)methyl][(2,3-dimethoxyphenyl)methyl]amine involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter systems, enzymes, or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: A related compound with similar structural features but lacking the bromine atom.
3-Bromo-4-methylaniline: Another similar compound with a bromine atom and a methyl group instead of methoxy groups.
Uniqueness
[(3-Bromo-4-methoxyphenyl)methyl][(2,3-dimethoxyphenyl)methyl]amine is unique due to the combination of bromine and methoxy groups on the phenyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-(3-bromo-4-methoxyphenyl)-N-[(2,3-dimethoxyphenyl)methyl]methanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BrNO3/c1-20-15-8-7-12(9-14(15)18)10-19-11-13-5-4-6-16(21-2)17(13)22-3/h4-9,19H,10-11H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDIQWISRAALROZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNCC2=C(C(=CC=C2)OC)OC)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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